molecular formula C11H14N2 B8690067 1H-Indol-1-amine, N-propyl- CAS No. 133054-77-0

1H-Indol-1-amine, N-propyl-

Cat. No.: B8690067
CAS No.: 133054-77-0
M. Wt: 174.24 g/mol
InChI Key: ZKXLBNMUYTUYPY-UHFFFAOYSA-N
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Description

1H-Indol-1-amine, N-propyl- is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indol-1-amine, N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-1-amine, N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133054-77-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N-propylindol-1-amine

InChI

InChI=1S/C11H14N2/c1-2-8-12-13-9-7-10-5-3-4-6-11(10)13/h3-7,9,12H,2,8H2,1H3

InChI Key

ZKXLBNMUYTUYPY-UHFFFAOYSA-N

Canonical SMILES

CCCNN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaHCO3 (50 g, 0.7 mole) in 100 ml dichloromethane (DCM) was added a solution of 1H-indol-1-amine (36 g, 0.27 mole) in 200 ml DCM. After cooling to 0° C. with an ice bath, a solution of ethyl chloroformate (29 ml, 0.30 mole) in 50 ml DCM was added over a period of thirty minutes. After stirring at ambient temperature for three hours, the mixture was filtered, and the filtrate washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to an oil which was eluted on a silica gel column with DCM, via high performance liquid chromatography (HPLC) to give N-(1H-indol-1-yl) carbamic acid ethyl ester, 33.6 g (61%) as an oil. To a cold solution of N-(1H-indol-1-yl) carbamic acid ethyl ester (15 g, 0.07 mole) in 100 ml tetrahydrofuran, was added potassium t-butoxide (9 g, 0.08 mole), and the mixture stirred at 5° C. for one hour. To this was added 1-bromopropane (7.3 ml, 0.08 mole), and the mixture stirred at ambient temperature for five hours. The mixture was poured into 300 ml iced-water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated, NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to give N-(1H-indol-1-yl)-N-propylcarbamic acid ethyl ester as an oil, 16.5 g (91%). To a solution of N-(1H-indol-1-yl)-N-propylcarbamic acid ethyl ester (16.5 g, 0.067 mole) in 35 ml ethylene glycol, was added a solution of NaOH (10 g, 0.25 mole) in 30 ml water. After stirring at 120° C. for four hours, the mixture was poured into 300 ml ice water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to give N-(1H-indol-1-yl)-N-propylamine, 9.0 g (78%) as an oil.
Name
N-(1H-indol-1-yl)-N-propylcarbamic acid ethyl ester
Quantity
16.5 g
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reactant
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10 g
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35 mL
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30 mL
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ice water
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300 mL
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reactant
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Synthesis routes and methods II

Procedure details

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CCC=Nn1ccc2ccccc21
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Synthesis routes and methods III

Procedure details

Prepare a solution of 0.83 kg (21.9 mol) sodium borohydride in 16.6 kg NMP. Add 31.9 kg N-(propylidene)-1H-indol-1-amine as a 19.7% solution in n-heptane (36.5 mol) and additional 7.7 kg n-Heptane. Prepare a solution of 1.32 kg (21.9 mol) glacial acetic acid in 2.8 kg n-heptane. Add the acetic acid solution over a period of about 30 min at 30° C. to the sodium borohydride solution using a pump. Immediately hydrogen evolution will occur. Rinse the pump with 2 kg n-heptane. Stir the reaction mixture at 30° C. until completion of the reaction (˜1 h). The reaction mixture is then worked-up by adding 20 L water. No or only minimal foaming is observed during the addition of water. Stir the mixture over night and separate the phases. Add 0.9 kg HCl (30%) and 3.4 kg water to the n-heptane phase, check whether the pH is below 1. Add additional amounts of HCl if necessary to adjust the pH around 1. Heat this mixture to 75° C. internal temperature for ˜2 h. Cool the mixture to 25° C. in order to control the residual hydrogen that is evolved. If no more residual hydrogen is evolved, add additional 20.3 kg water, and adjust pH to a level >7 with NaOH (33%). Separate the phases and wash the n-heptane phase with 20.3 kg water. Evaporate the n-heptane phase to dryness. This results in 5.84 kg N-propyl-1H-indol-1-amine (82.6%) as a brown liquid.
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20 L
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0.83 kg
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reactant
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16.6 kg
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solvent
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N-(propylidene)-1H-indol-1-amine
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31.9 kg
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reactant
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solution
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7.7 kg
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36.5 mol
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1.32 kg
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2.8 kg
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